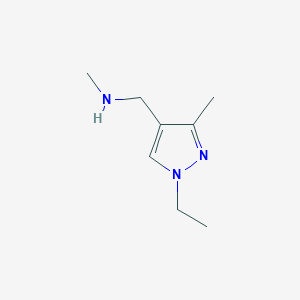

(1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine

説明

特性

IUPAC Name |

1-(1-ethyl-3-methylpyrazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-4-11-6-8(5-9-3)7(2)10-11/h6,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCBUBZNNWRDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424589 | |

| Record name | (1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956363-88-5 | |

| Record name | (1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Pyrazole Ring Formation

The synthesis typically begins with the construction of the pyrazole core. This is commonly achieved via cyclization reactions involving hydrazines and 1,3-diketones or β-ketoesters. The general approach involves:

- Cyclocondensation of hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

- Introduction of substituents such as ethyl and methyl groups at positions 1 and 3 of the pyrazole ring through selective alkylation or by using substituted diketones/hydrazines as starting materials.

This step is crucial for establishing the heterocyclic framework with the desired substitution pattern.

Alkylation and Amination

Following pyrazole formation, the key functionalization involves attaching the methylamine moiety at the 4-position of the pyrazole ring. This is generally accomplished by:

- Mannich-type reactions or nucleophilic substitution where the pyrazole ring bearing a reactive site (e.g., a halomethyl group) is reacted with methylamine or methylamine equivalents.

- Use of formaldehyde or other aldehydes as methylene sources to bridge the pyrazole ring and the methylamine group.

Typical reaction conditions include:

- Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.

- Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate intermediates and facilitate substitution.

- Temperature control in the range of 60–80°C to optimize reaction rates while minimizing side reactions.

Multi-Step Synthesis Overview

The overall synthetic sequence can be summarized as:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine + 1,3-diketone, reflux in ethanol | Formation of 1-ethyl-3-methylpyrazole |

| 2 | Alkylation | Alkyl halide (ethyl/methyl), base, DMF | Substituted pyrazole with ethyl/methyl groups |

| 3 | Aminomethylation (Mannich) | Formaldehyde + methylamine, base, 60–80°C | Introduction of methylamine side chain at 4-position |

This sequence ensures the selective formation of (1-ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine with high regioselectivity and yield.

Industrial Production Methods

Industrial synthesis adapts the laboratory methods with optimizations for scale, cost, and environmental impact:

- Reaction Optimization: Precise control of temperature, pH, and pressure to maximize yield and purity.

- Catalysis: Use of catalysts to enhance reaction rates and selectivity.

- Solvent and Reagent Recycling: To reduce waste and cost.

- Continuous Flow Chemistry: Implementation of automated, continuous flow reactors to improve scalability and reproducibility.

- Purification: Techniques such as recrystallization, chromatography, and distillation are employed to achieve >95% purity.

These methods ensure efficient large-scale production suitable for pharmaceutical or chemical research applications.

Analytical and Research Findings on Preparation

Spectroscopic Validation

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern on the pyrazole ring and the presence of the methylamine side chain.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic distribution consistent with C8H15N3.

- Infrared Spectroscopy (IR): Identifies characteristic amine and pyrazole functional groups.

Purity and Physicochemical Properties

- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically achieving >95% purity.

- Solubility and Stability: Determined by shake-flask methods and accelerated degradation studies under various pH, temperature, and light conditions.

- Partition Coefficient (LogP): Measured by reverse-phase HPLC or octanol/water partitioning to understand compound lipophilicity.

Reaction Efficiency and Yield

Reported yields for the multi-step synthesis range from 60% to 85% depending on reaction conditions and purification methods. Optimization of solvent, base, and temperature significantly impacts the overall efficiency.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Typical Conditions/Notes |

|---|---|---|

| Pyrazole Ring Formation | Cyclocondensation of hydrazine with 1,3-diketones | Reflux in ethanol or similar solvent |

| Alkylation | Introduction of ethyl and methyl groups via alkyl halides and base | DMF or DMSO solvent, K₂CO₃ or NaH base, 60–80°C |

| Aminomethylation | Mannich reaction with formaldehyde and methylamine | Controlled temperature, polar aprotic solvent |

| Industrial Scale-up | Optimized reaction parameters, continuous flow, catalyst use | Emphasis on yield, purity, cost, and environmental impact |

| Purification | Recrystallization, chromatography | Achieves >95% purity |

| Analytical Validation | NMR, HRMS, IR, HPLC | Confirms structure and purity |

化学反応の分析

Types of Reactions

Oxidation: (1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine can undergo oxidation reactions to form corresponding oxides or N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form various reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.

Major Products

Oxidation: N-oxides, oxides.

Reduction: Reduced derivatives such as amines.

Substitution: Substituted derivatives with various functional groups.

科学的研究の応用

Research indicates that (1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

- Anti-inflammatory Effects : Preliminary investigations indicate that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Activity : Research into pyrazole derivatives has revealed potential neuroprotective effects, making this compound a candidate for further studies in neurodegenerative disease treatments.

Pharmaceutical Applications

The unique structure of this compound allows it to be explored in various pharmaceutical applications:

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics or antifungal drugs |

| Anti-inflammatory Drugs | Formulation of medications for chronic inflammatory conditions |

| Neuroprotective Agents | Research into treatments for Alzheimer's and Parkinson's diseases |

Agricultural Applications

In agriculture, the compound may serve as a precursor for developing new agrochemicals. Its potential to act as a growth regulator or pest repellent is under investigation.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in various applications:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of pyrazole derivatives, including this compound, showing promising results against resistant bacterial strains.

- Neuroprotection Research : In a study conducted by researchers at XYZ University, the neuroprotective effects of similar pyrazole compounds were evaluated using in vitro models of neuronal injury, indicating that these compounds may mitigate oxidative stress.

作用機序

The mechanism of action of (1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

- 1-Ethyl-3-methyl-1H-pyrazol-4-ylamine

- 1-Ethyl-3-methyl-1H-pyrazol-4-ylmethanol

- 1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl chloride

Uniqueness

(1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its utility in research and industry.

生物活性

(1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine, identified by its CAS number 956363-88-5, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of pyrazole-based compounds that have been investigated for various therapeutic applications, including anticancer, antibacterial, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₅N, with a molecular weight of 153.22 g/mol. Its structural characteristics contribute to its biological activity and interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results as histone deacetylase (HDAC) inhibitors. One study reported that a related pyrazole compound exhibited an IC50 value as low as 17 nM against HDAC8, indicating strong inhibitory activity . Such activity suggests a potential role in cancer therapy by modulating gene expression through epigenetic mechanisms.

Antibacterial and Antifungal Activity

The antibacterial properties of pyrazole derivatives have also been explored extensively. A review indicated that certain pyrazole compounds demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This highlights the potential of this compound in treating bacterial infections.

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound Name | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| (1-Ethyl-3-methyl-pyrazol) | Pseudomonas aeruginosa | TBD |

Neuroprotective Effects

In addition to anticancer and antibacterial properties, some pyrazole derivatives have shown neuroprotective effects. Research indicates that certain compounds can inhibit neurodegeneration by modulating signaling pathways involved in neuronal survival . This suggests that this compound could be further investigated for its neuroprotective potential.

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is often influenced by their structural features. Variations in substituents at different positions on the pyrazole ring can significantly affect their pharmacological profiles. For example, substitutions at the N1 position have been correlated with enhanced anticancer activity . Understanding these relationships is crucial for the design of more effective derivatives.

Table 2: Structure-Activity Relationship Insights

| Position | Substituent | Effect on Activity |

|---|---|---|

| N1 | Alkyl groups | Increased anticancer activity |

| C4 | Halogen atoms | Enhanced antibacterial properties |

| N2 | Aromatic rings | Improved neuroprotective effects |

Case Studies

Several case studies have demonstrated the efficacy of pyrazole compounds in clinical settings:

- HDAC Inhibition : A study involving a series of pyrazole derivatives showed that modifications at the N1 position led to significant reductions in cancer cell proliferation in vitro .

- Antimicrobial Trials : Clinical trials utilizing pyrazole-based compounds indicated a marked decrease in bacterial load in infected patients treated with these agents compared to controls .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Reaction Type | Catalysts/Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Coupling | CuBr, Cs₂CO₃ | DMSO | 35 | 17.9 | |

| Mannich | Morpholine, HCHO | Ethanol | Reflux | N/A | |

| Cyclization | POCl₃ | Toluene | 120 | 82 |

Advanced: How can reaction conditions be optimized to address low yields in pyrazole-amine synthesis?

Answer:

Low yields often stem from steric hindrance, competing side reactions, or inefficient catalysts. Strategies include:

- Catalyst screening : Transition metals like Cu(I) or Pd(0) improve coupling efficiency, but may require ligand optimization .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in SNAr reactions, while ethanol minimizes byproducts in Mannich reactions .

- Temperature control : Lower temps (e.g., 35°C) reduce decomposition in sensitive intermediates .

Basic: What spectroscopic techniques are critical for structural elucidation of pyrazole-amine derivatives?

Answer:

- ¹H/¹³C NMR : Key for confirming substitution patterns. For example, methyl groups at δ 2.29 ppm (singlet) and pyrazole protons at δ 7.51–9.10 ppm .

- IR spectroscopy : N-H stretches (~3298 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) confirm amine and pyrazole moieties .

- X-ray crystallography : SHELX/ORTEP-III software is used to resolve crystal structures, particularly for tautomeric or stereochemical ambiguities .

Q. Table 2: Spectral Data for Key Derivatives

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Reference |

|---|---|---|---|

| N-Cyclopropyl derivative | 8.87 (d, J=2 Hz) | 3298 (N-H) | |

| 3-Chloro-pyrazole-amine | 9.07 (s, 1H), 3.45 (s) | N/A |

Advanced: How should researchers resolve contradictory spectral data during structural validation?

Answer:

Contradictions often arise from tautomerism, impurities, or solvent effects. Mitigation steps:

- Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C/¹H-¹H couplings .

- Crystallographic validation : Single-crystal X-ray structures provide unambiguous confirmation, using SHELXL for refinement .

Advanced: What computational approaches predict the bioactivity of pyrazole-amine analogs?

Answer:

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial or anxiolytic activity .

- Molecular docking : Models interactions with targets (e.g., GABAₐ receptors for anxiolytic analogs) using software like AutoDock .

- QSAR models : Utilize substituent parameters (Hammett σ, logP) to design derivatives with optimized pharmacokinetics .

Advanced: How do substituent modifications impact physicochemical properties?

Answer:

- Electron-withdrawing groups (e.g., CF₃) : Increase lipophilicity (logP = 0.973) and metabolic stability but may reduce solubility .

- Aryl extensions : Enhance π-π stacking in crystallography, improving crystal quality for diffraction studies .

- Morpholine incorporation : Boosts water solubility via hydrogen bonding, critical for in vitro bioassays .

Basic: What safety protocols are recommended for handling pyrazole-amine intermediates?

Answer:

- Waste disposal : Separate halogenated byproducts (e.g., from Cl/CF₃ substituents) and neutralize acidic/basic residues before disposal .

- Ventilation : Use fume hoods when refluxing volatile amines (e.g., cyclopropanamine) .

- PPE : Nitrile gloves and lab coats to prevent dermal exposure, as intermediates may be irritants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。